molecular formula C19H15ClF3N3OS B304125 3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No. B304125
M. Wt: 425.9 g/mol
InChI Key: IVRDOXSPENJKCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, also known as compound 1, is a synthetic compound that has been extensively studied for its potential use in treating various diseases. This compound belongs to the class of tetrahydrothienoquinolines and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 1 is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins that are involved in disease progression. For example, it has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the accumulation of amyloid-beta peptides in the brain. In addition, it has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 1 in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using 3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 1 is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 1. One possible direction is to study its potential use in combination therapy with other drugs for the treatment of cancer and neurological disorders. Another direction is to study its pharmacokinetics and pharmacodynamics in animal models to better understand its efficacy and safety profile. Additionally, further research is needed to elucidate the exact mechanism of action of 3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 1 and its potential targets in disease progression.

Synthesis Methods

The synthesis of 3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 1 involves a multi-step process that includes the reaction of 2-chloro-5-(trifluoromethyl)aniline with 2-thiophenecarboxylic acid followed by cyclization and subsequent reaction with 3-aminopyridine. The final product is obtained after purification and isolation.

Scientific Research Applications

Compound 1 has been studied extensively for its potential use in treating various diseases. It has been shown to have antitumor, anti-inflammatory, and antiviral activities. In addition, it has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Molecular Formula

C19H15ClF3N3OS

Molecular Weight

425.9 g/mol

IUPAC Name

3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

InChI

InChI=1S/C19H15ClF3N3OS/c20-12-6-5-10(19(21,22)23)8-14(12)25-17(27)16-15(24)11-7-9-3-1-2-4-13(9)26-18(11)28-16/h5-8H,1-4,24H2,(H,25,27)

InChI Key

IVRDOXSPENJKCO-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C=C3C(=C(SC3=N2)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)N

Canonical SMILES

C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)N

Origin of Product

United States

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